molecular formula C7H14ClNO4 B1355037 Dimethyl 3-aminopentanedioate hydrochloride CAS No. 77313-10-1

Dimethyl 3-aminopentanedioate hydrochloride

Cat. No.: B1355037
CAS No.: 77313-10-1
M. Wt: 211.64 g/mol
InChI Key: QVEQNKJSDDMXOO-UHFFFAOYSA-N
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Description

Dimethyl 3-aminopentanedioate hydrochloride is a chemical compound with the molecular formula C7H14ClNO4. It is a derivative of pentanedioic acid, where the carboxylic acid groups are esterified with methanol, and an amino group is attached to the third carbon atom. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-aminopentanedioate hydrochloride can be synthesized through a multi-step process involving the esterification of pentanedioic acid followed by the introduction of an amino group. The general synthetic route involves:

    Esterification: Pentanedioic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl pentanedioate.

    Amination: The dimethyl pentanedioate is then subjected to a nucleophilic substitution reaction with ammonia or an amine source to introduce the amino group at the third carbon position.

    Hydrochloride Formation: The resulting dimethyl 3-aminopentanedioate is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The esterification and amination steps are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-aminopentanedioate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides, cyanides, or other amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester groups can produce alcohols.

Scientific Research Applications

Dimethyl 3-aminopentanedioate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of dimethyl 3-aminopentanedioate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis to release the corresponding acids, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Dimethyl 3-aminopentanedioate hydrochloride can be compared with other similar compounds, such as:

    Dimethyl 2-aminopentanedioate hydrochloride: Similar structure but with the amino group at the second carbon position.

    Dimethyl 4-aminopentanedioate hydrochloride: Similar structure but with the amino group at the fourth carbon position.

    Dimethyl 3-aminobutanedioate hydrochloride: Similar structure but with one less carbon in the backbone.

The uniqueness of this compound lies in the specific positioning of the amino group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

dimethyl 3-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-11-6(9)3-5(8)4-7(10)12-2;/h5H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEQNKJSDDMXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77313-10-1
Record name Pentanedioic acid, 3-amino-, 1,5-dimethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77313-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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